![molecular formula C21H23ClN2O3 B4409526 2-(4-chloro-3-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4409526.png)
2-(4-chloro-3-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as CMPP and belongs to the class of amide compounds.
Mechanism of Action
The mechanism of action of CMPP is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and oxidative stress. It has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
CMPP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. It has also been shown to reduce oxidative stress, which is a major contributor to neurodegenerative diseases. Additionally, CMPP has been shown to inhibit the growth of cancer cells, which may be due to its ability to modulate certain signaling pathways involved in cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using CMPP in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, CMPP has shown potential as a multi-targeted agent, which may be beneficial for treating complex diseases. However, one limitation of using CMPP is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Future Directions
There are several future directions for research on CMPP. One direction is to further investigate its mechanism of action, which may provide insights into its potential use in treating various diseases. Another direction is to study its pharmacokinetics and pharmacodynamics, which may help optimize its use in clinical settings. Additionally, further studies are needed to determine its safety and efficacy in humans.
Scientific Research Applications
CMPP has been used in various scientific research studies. It has shown potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. It has also been studied for its potential use in treating neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress. Additionally, CMPP has been studied for its potential use in cancer treatment, as it inhibits the growth of cancer cells.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-14-13-16(9-10-18(14)22)27-15(2)20(25)23-19-8-4-3-7-17(19)21(26)24-11-5-6-12-24/h3-4,7-10,13,15H,5-6,11-12H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSFSCRBHHVKSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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